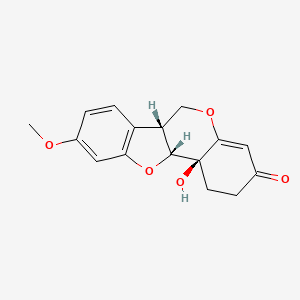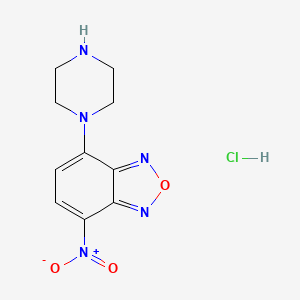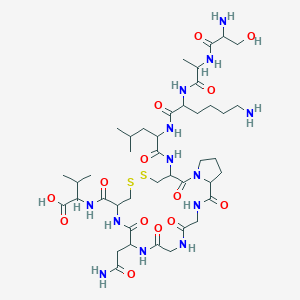
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is a peptide with a molecular formula of C45H76N12O14S2. It is commonly known as SAKLPGNVCV and is a synthetic peptide that has been used in various scientific research studies. The peptide has gained significant attention due to its potential therapeutic applications in the field of medicine.
Mécanisme D'action
The mechanism of action of H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is not fully understood. However, it has been reported to interact with various proteins and enzymes in the body. The peptide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of MMPs. The peptide has also been shown to induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been reported to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH in lab experiments include its ease of synthesis, high purity, and stability. The peptide can be synthesized using solid-phase peptide synthesis, which is a well-established method in the field of peptide chemistry. The peptide is also stable under a wide range of conditions, making it suitable for use in various experiments.
The limitations of using H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH in lab experiments include its cost and limited availability. The peptide is relatively expensive to synthesize, and its availability may be limited due to the specialized equipment and expertise required for its synthesis.
Orientations Futures
There are several future directions for research on H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH. One area of research could be the development of new drugs based on the peptide's mechanism of action. Another area of research could be the investigation of the peptide's potential therapeutic applications in the treatment of various diseases. Additionally, the peptide could be used as a tool for studying protein-protein interactions and for developing new drugs.
Méthodes De Synthèse
The synthesis of H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is carried out using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is synthesized in a C-terminal to N-terminal direction, and the final product is obtained after cleavage from the solid support. The purity of the peptide is determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH has been used in various scientific research studies. It has been investigated for its potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. The peptide has also been used as a tool for studying protein-protein interactions and for developing new drugs.
Propriétés
IUPAC Name |
(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69)/t22-,23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVIBOHPJFWDA-CSJBYALQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C1=O)CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71N13O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ser-ala-alloresact | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

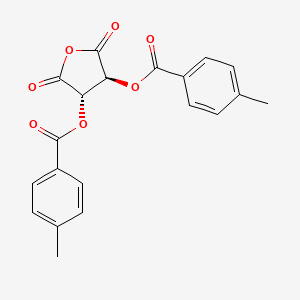

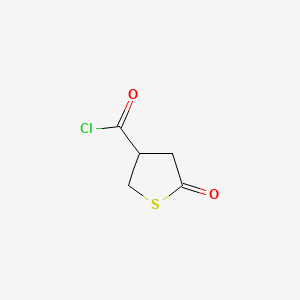
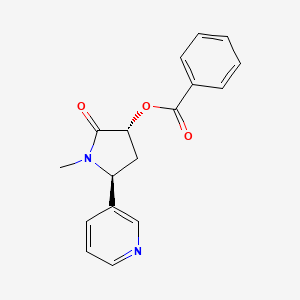
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
